molecular formula C21H20ClFN4O2S B2565532 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1219154-48-9

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B2565532
CAS No.: 1219154-48-9
M. Wt: 446.93
InChI Key: SPEUYDHOQWUMPI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl group, a 6-methoxy-substituted benzothiazole, and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt enhances solubility and bioavailability. The molecular formula is C₂₁H₂₀ClFN₄O₂S (molecular weight: 478.93 g/mol), with structural elements critical for receptor binding and metabolic stability.

Properties

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S.ClH/c1-28-17-6-7-18-19(13-17)29-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)15-4-2-5-16(22)12-15;/h2,4-8,11-14H,3,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEUYDHOQWUMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains three primary reactive domains:

  • Benzamide core (3-fluorobenzoyl group)

  • Benzothiazole ring (6-methoxy-substituted)

  • Imidazole-propyl side chain

Each moiety contributes distinct reactivity, including nucleophilic substitution, amide bond formation, and heterocyclic alkylation.

Amide Bond Formation

The benzamide linkage is synthesized via coupling reactions between 3-fluorobenzoic acid derivatives and the secondary amine group on the benzothiazole-imidazole intermediate.

Reaction Step Reagents/Conditions Yield Source
Activation of 3-fluorobenzoic acidEDCl, HOBt, DMF, 0–5°C, 2 h85–90%
Coupling with benzothiazole-amineTEA, RT, 12 h78%

Mechanism : Carbodiimide-mediated activation forms an active ester, followed by nucleophilic attack by the amine to yield the amide.

Benzothiazole Ring Functionalization

The 6-methoxybenzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes.

Reaction Step Reagents/Conditions Yield Source
Cyclization to benzothiazoleH2O2, FeCl3, MeOH, reflux, 6 h70–75%
Methoxylation at C6NaOMe, DMF, 80°C, 4 h65%

Key Insight : Methoxy substitution enhances electron density on the benzothiazole ring, influencing downstream reactivity (e.g., electrophilic aromatic substitution) .

Acid-Base Reactions and Salt Formation

The hydrochloride salt is formed via protonation of the tertiary amine in the imidazole-propyl chain using HCl gas or concentrated HCl.

Reaction Step Reagents/Conditions Purity Source
Salt formationHCl (g), Et2O, 0°C, 2 h>99%

Impact : Salt formation improves solubility and crystallinity for pharmaceutical applications .

Hydrolytic Stability

The compound undergoes pH-dependent hydrolysis:

  • Acidic conditions : Cleavage of the amide bond at elevated temperatures (t1/2 = 8 h at pH 1.2, 37°C) .

  • Basic conditions : Degradation of the benzothiazole ring (t1/2 = 2 h at pH 12, 37°C) .

Enzymatic Interactions

While direct data on this compound is limited, structurally related benzothiazole-amides exhibit interactions with cytochrome P450 enzymes:

Enzyme Interaction IC50 Source
CYP3A4Competitive inhibition12 µM
CYP2D6Non-competitive inhibition45 µM

Scientific Research Applications

Structural Representation

The compound features a fluorinated benzamide core, an imidazole side chain, and a methoxy-substituted benzothiazole moiety, contributing to its unique biological activity.

Anticancer Activity

Research has indicated that compounds similar to 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties. They act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines, suggesting potential applications in targeted cancer therapies .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. A study focusing on thiazole and benzothiazole derivatives demonstrated their effectiveness against various bacterial strains. The presence of the imidazole ring may enhance this activity, making it a candidate for further exploration in antimicrobial drug development .

Neuropharmacology

Given the structural features of the compound, it may interact with G protein-coupled receptors (GPCRs). These receptors are crucial targets in neuropharmacology for developing treatments for neurological disorders. Compounds with similar structures have been studied for their ability to modulate GPCR activity, potentially leading to new therapeutic strategies for conditions such as anxiety and depression .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes can be leveraged in biochemical research. For example, its interaction with enzymes involved in metabolic pathways could provide insights into drug metabolism and pharmacokinetics. This aspect is vital for understanding how drugs can be optimized for better efficacy and reduced side effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized a series of benzothiazole derivatives, including compounds structurally related to 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride . The findings indicated that these compounds inhibited tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

Case Study 2: Antimicrobial Activity Evaluation

A research article detailed the synthesis of several benzothiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the benzothiazole structure could enhance efficacy against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeCompound Structure SimilarityObserved EffectReference
AnticancerBenzothiazole derivativesInhibition of cell proliferation
AntimicrobialThiazole derivativesBactericidal activity
GPCR ModulationImidazole-containing compoundsPotential neuropharmacological effects

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in enzymes, while the benzothiazole ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride
  • Molecular Formula : C₂₂H₂₀ClFN₄O₃S
  • Key Differences :
    • Replaces the benzamide core with a 1,4-benzodioxine ring.
    • Retains the 6-fluoro substitution on benzothiazole but lacks the 6-methoxy group.
  • Higher molecular weight (474.94 g/mol) may affect permeability .
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide Hydrochloride
  • Key Differences :
    • Substitutes the 6-methoxy group with a 6-chloro atom.
  • Implications :
    • Chlorine’s higher electronegativity and lipophilicity (Cl vs. OCH₃) could enhance membrane penetration but reduce solubility.
    • May influence halogen bonding in target interactions .

Core Structure Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives
  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences :
    • Acetamide linkage replaces benzamide.
    • Trifluoromethyl (CF₃) group at the 6-position of benzothiazole.
  • Implications :
    • CF₃ increases metabolic stability due to resistance to oxidative degradation.
    • Acetamide’s shorter chain may reduce steric hindrance, enhancing binding to flat hydrophobic pockets .
6-Fluoro-N-[3-(1H-Imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • Molecular Formula : C₁₃H₁₃FN₄S
  • Key Differences :
    • Lacks the benzamide moiety; features a benzothiazol-2-amine group.
  • Implications :
    • The amine group may participate in hydrogen bonding, altering target selectivity.
    • Smaller size (MW: 276.33 g/mol) improves diffusion but reduces binding affinity compared to the bulkier benzamide .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Core Structure
Target Compound C₂₁H₂₀ClFN₄O₂S 478.93 6-OCH₃, 3-F, imidazolylpropyl Benzamide
1,4-Benzodioxine Analogue C₂₂H₂₀ClFN₄O₃S 474.94 6-F, benzodioxine Benzodioxine
6-Chloro Analog Not reported ~470* 6-Cl, 3-F, imidazolylpropyl Benzamide
N-(6-CF₃-Benzothiazole) Acetamide Varies (e.g., C₁₇H₁₂F₃N₃O₂S) ~379 6-CF₃, acetamide Acetamide
Benzothiazol-2-amine Derivative C₁₃H₁₃FN₄S 276.33 6-F, benzothiazol-2-amine Benzothiazol-2-amine

*Estimated based on structural similarity.

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 6-methoxy group (electron-donating) may reduce oxidative metabolism compared to 6-fluoro or 6-chloro analogs (electron-withdrawing) .
  • Salt Forms : Hydrochloride salts (common in all analogs) improve aqueous solubility, critical for oral bioavailability.

Biological Activity

The compound 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The structure of the compound is characterized by the following components:

  • Fluoro group : Enhances lipophilicity and bioactivity.
  • Imidazole ring : Known for its role in various biological processes and potential anticancer properties.
  • Benzothiazole moiety : Associated with antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, influencing cellular proliferation and survival pathways .
  • DNA Binding : Compounds with benzothiazole derivatives often exhibit DNA-binding properties, which can lead to inhibition of cancer cell proliferation through apoptosis induction .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For instance:

  • Compounds bearing imidazolinyl groups demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827) with IC50 values ranging from 2.12 μM to 5.13 μM .
  • The presence of the benzothiazole moiety has been linked to enhanced antitumor activity compared to other structural analogs .

Antimicrobial Activity

The compound's efficacy against microbial pathogens has also been evaluated:

  • In vitro studies showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • The compound’s structure suggests a mechanism involving disruption of bacterial cell wall synthesis or function, similar to other benzothiazole derivatives .

Case Studies

Several case studies have documented the biological effects of similar compounds:

StudyCompoundTargetResult
Compound 5Lung cancer cellsIC50 = 2.12 μM
Benzothiazole derivativeS. aureusMIC = 2 μg/ml
Imidazolinyl compoundVarious cancer linesSignificant cytotoxicity

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. For example, intermediates like the benzothiazole and imidazole-propyl moieties must be synthesized separately before coupling. Key challenges include:

  • Functional group compatibility : The methoxy group on the benzothiazole ring may require protection during fluorination steps to prevent demethylation .
  • Coupling efficiency : Amide bond formation between the fluorobenzoyl chloride and the secondary amine (imidazole-propyl-benzothiazole) may require catalysts like HATU or EDCI to improve yields .
  • Purification : Use preparative HPLC or column chromatography to isolate the hydrochloride salt, as residual solvents (e.g., DMF) can interfere with crystallization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the methoxy group (δ ~3.8–4.0 ppm), fluorine (split coupling in aromatic regions), and imidazole protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) verifies the molecular ion peak ([M+H]+^+) and isotopic pattern matching the molecular formula (e.g., chlorine in HCl salt) .
  • IR : Peaks at ~1650–1700 cm1^{-1} confirm amide C=O stretching, while ~1250 cm1^{-1} indicates C-F bonds .

Advanced: How can computational methods aid in predicting biological targets or reactivity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on the compound’s benzothiazole and imidazole motifs, which are known to interact with ATP-binding pockets .
  • DFT calculations : Optimize the geometry of the fluorobenzamide moiety to study electronic effects (e.g., fluorine’s electron-withdrawing impact on amide reactivity) .
  • Reaction path analysis : Apply quantum chemical methods (e.g., Gaussian) to model intermediates in hydrolysis or metabolic pathways, identifying potential instability points .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

  • Dose-response validation : Replicate assays (e.g., antiproliferative activity in cancer cell lines) using standardized protocols (e.g., MTT assays) to rule out false positives from solvent interference .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to confirm selectivity, as imidazole derivatives often exhibit polypharmacology .
  • Metabolic stability : Compare results from in vitro (microsomal assays) and in vivo models to identify discrepancies due to bioavailability .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as hydrochloride salts can cause irritation .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: What strategies optimize in vivo pharmacokinetic (PK) profiles for this compound?

Answer:

  • Prodrug design : Modify the methoxy group to a phosphate ester for improved solubility, enabling IV administration .
  • CYP inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic clearance using human liver microsomes .
  • Tissue distribution studies : Radiolabel the compound (e.g., 18^{18}F isotope) and track accumulation in target organs via PET imaging .

Basic: How can researchers validate the compound’s purity for pharmacological studies?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to achieve >98% purity .
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • Karl Fischer titration : Ensure residual water content is <0.2% to prevent hydrolysis during storage .

Advanced: What experimental designs minimize variability in SAR studies?

Answer:

  • Orthogonal array testing : Use Taguchi methods to test substituent effects (e.g., varying methoxy, fluoro, or imidazole groups) with minimal combinatorial trials .
  • Positive/negative controls : Include reference compounds (e.g., known benzothiazole-based kinase inhibitors) in each assay plate to normalize inter-experiment variability .
  • QSPR modeling : Build quantitative structure-property relationship models to prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

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